molecular formula C4H7NO4 B1612440 L-Aspartic acid-1-13C CAS No. 81201-97-0

L-Aspartic acid-1-13C

Cat. No. B1612440
CAS RN: 81201-97-0
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-GZPBOPPUSA-N
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Description

L-Aspartic acid-1-13C is a deuterium-labeled form of L-Aspartic acid . L-Aspartic acid is an amino acid that has been shown to be a suitable proagent for colon-specific agent delivery . It appears as white crystals or crystalline powder .


Synthesis Analysis

The synthesis of L-Aspartic acid-1-13C involves stirring with caesium carbonate and 4-methoxy-benzaldehyde in dimethyl sulfoxide at 70 - 90°C . The reaction mixture is then diluted with H2O and acidified to pH 1-2 using 1 M HCl .


Molecular Structure Analysis

The molecular structure of L-Aspartic acid-1-13C is represented by the linear formula: HO2CCH2CH(NH2)13CO2H .

Scientific Research Applications

1. Studies in Enzyme Mechanisms

L-Aspartic acid-1-13C has been crucial in studying enzyme mechanisms. For instance, Röhm and Van Etten (1986) used 13C NMR spectroscopy to examine the mechanism of asparaginase from Escherichia coli, utilizing L-1-[13C]aspartic acid among others (Röhm & Van Etten, 1986).

2. Biosynthetic Pathway Elucidation

In the study of metabolic pathways, L-Aspartic acid-1-13C plays a significant role. Desaty et al. (1968) used aspartate-4-13C in research to elucidate the biosynthetic pathway for fusaric acid, a metabolite of Fusarium oxysporum (Desaty et al., 1968).

3. Synthesis and Characterization of Hydrogels

In the field of material science, L-Aspartic acid-1-13C contributes to the synthesis and characterization of hydrogels. Vakili and Rahneshin (2013) synthesized novel natural hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating temperature-responsive and pH-sensitive materials (Vakili & Rahneshin, 2013).

4. Spectroscopic Analysis

L-Aspartic acid-1-13C aids in spectroscopic studies. For example, Mohamed (2013) explored the complexes between L-aspartic acid and lanthanide series metals, utilizing 13C NMR for structural insights (Mohamed, 2013).

5. Investigation in Thermolysis

Yuan et al. (2004) conducted research on the thermolysis of L-aspartic acid-intercalated layered double hydroxide, revealing the structural and compositional changes during the process (Yuan et al., 2004).

Safety And Hazards

L-Aspartic acid-1-13C is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and seeking medical attention if swallowed .

properties

IUPAC Name

(2S)-2-amino(113C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-GZPBOPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583962
Record name L-(1-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid-1-13C

CAS RN

81201-97-0
Record name L-(1-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81201-97-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kappelmann, W Wiechert, R Takors - 2018 - d-nb.info
The anaplerotic reactions form the basis of a circular reaction network around the metabolites phosphoenolpyruvate, pyruvate, oxaloacetate, and malate, comprising specific …
Number of citations: 4 d-nb.info
P Lux, C Brevard, JM Tyburn, M Chaykovsky, JC Lee… - 1997 - ismar-society.net
A monthly collection of informal private letters from laboratories involved with NMR spectroscopy. Information contained herein is solely for the use of the reader. Quotation of material …
Number of citations: 2 ismar-society.net
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch

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